2-Chloro-4-methylthiazole-5-sulfonyl chloride
Overview
Description
2-Chloro-4-methylthiazole-5-sulfonyl chloride is a useful research compound. Its molecular formula is C4H3Cl2NO2S2 and its molecular weight is 232.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Biologically Active Heterocycles
2-Chloro-4-methylthiazole-5-sulfonyl chloride is used in the synthesis of important biologically active heterocycles. For instance, the reaction of certain precursors with acid chlorides yields 1,2,4-triazole derivatives, which are known to possess antimicrobial activity and can be used as surface-active agents (El-Sayed, 2006).
Development of Sulfonamides
This compound is also involved in reactions leading to the formation of sulfonamides. Such reactions have been explored with various compounds like thiophenesulfonyl chloride, producing sulfonamides with potential applications in pharmaceuticals and other fields (Obafemi, 1982).
Role in Solid-Phase Synthesis
In the realm of solid-phase organic synthesis, polymer-supported sulfonyl chloride, similar in structure to this compound, has been utilized. This approach is significant for the preparation of compounds like 3,5-disubstituted 1,3-oxazolidin-2-ones, which have broad antibacterial activity (Holte, Thijs, & Zwanenburg, 1998).
Synthesis of Isoxazole Derivatives
The structure of this compound assists in the synthesis of isoxazole derivatives. These compounds are valuable in constructing bioactive compounds, potentially used in pharmaceutical research (Lebed', Tolmachov, Zubchuk, Boyko, & Vovk, 2017).
Generation of Sulfonamides and Other Derivatives
Moreover, reactions involving chlorosulfonic acid, a relative of this compound, result in a variety of sulfonamides and related derivatives. Such compounds have implications in material science and medicinal chemistry (Cremlyn, Saunders, & Graham, 1994).
Biochemical Analysis
Biochemical Properties
2-Chloro-4-methylthiazole-5-sulfonyl chloride plays a significant role in biochemical reactions, particularly in the modification of biomolecules. It interacts with enzymes, proteins, and other biomolecules through sulfonylation reactions. This compound is known to react with amino groups in proteins, leading to the formation of sulfonamide bonds . These interactions can alter the activity and function of the target biomolecules, making it a valuable tool in biochemical studies.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell function by modifying proteins involved in cell signaling pathways, gene expression, and cellular metabolism . The sulfonylation of key proteins can lead to changes in their activity, thereby affecting downstream cellular processes. For example, the modification of signaling proteins can alter signal transduction pathways, impacting cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of covalent bonds with target biomolecules. The sulfonyl chloride group reacts with nucleophilic sites, such as amino groups in proteins, leading to the formation of stable sulfonamide bonds . This covalent modification can inhibit or activate enzymes, alter protein-protein interactions, and affect gene expression by modifying transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time, leading to a decrease in its reactivity . Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular processes, including alterations in protein function and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may selectively modify specific proteins, leading to subtle changes in cellular function . At high doses, it can cause toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable biological response. Understanding the dosage effects is crucial for determining the safe and effective use of this compound in research.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by cellular enzymes, leading to the formation of reactive intermediates that can further modify biomolecules . These metabolic transformations can affect the compound’s activity and its impact on cellular processes. Additionally, the presence of cofactors can influence the reactivity and specificity of this compound in biochemical reactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it may interact with intracellular proteins and be distributed to different cellular compartments. The localization and accumulation of this compound can influence its activity and the extent of its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with specific targeting signals and post-translational modifications. The compound can be directed to particular compartments or organelles within the cell, where it exerts its effects on local biomolecules . For example, the presence of targeting signals in proteins can direct this compound to the nucleus, mitochondria, or other organelles, affecting the function and activity of proteins in these locations.
Properties
IUPAC Name |
2-chloro-4-methyl-1,3-thiazole-5-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Cl2NO2S2/c1-2-3(11(6,8)9)10-4(5)7-2/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBMLFZUEKAQELM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)Cl)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Cl2NO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60477436 | |
Record name | 2-Chloro-4-methyl-1,3-thiazole-5-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60477436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
292138-59-1 | |
Record name | 2-Chloro-4-methyl-1,3-thiazole-5-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60477436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-4-methylthiazole-5-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.